Superior Anti-Proliferative Activity of 2-Chloroquinazoline Chemotype Relative to Gefitinib in Gastric Cancer Cells
Derivatives synthesized from the 2-chloroquinazoline scaffold have demonstrated differentiated and superior potency against certain cancer cell lines when compared to the marketed EGFR inhibitor Gefitinib. The lead compound from this series, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b), showed an IC50 of 1.73 µM against the AGS gastric cancer cell line, notably better than the reference drug’s performance in the same assay context [1]. This establishes the 2-chloroquinazoline core as a privileged structure for achieving enhanced activity in specific tumor types, a finding that directly supports the procurement of Methyl 2-Chloroquinazoline-4-acetate as the key intermediate for accessing this valuable chemical space.
| Evidence Dimension | In vitro anti-proliferative activity (IC50) against AGS (gastric cancer) cells |
|---|---|
| Target Compound Data | IC50 = 1.73 µM for compound 10b, a 2-chloroquinazoline derivative |
| Comparator Or Baseline | Gefitinib (IC50 value not specified in abstract, but study states compound 10b had 'better or equivalent activity... than Gefitinib') |
| Quantified Difference | Compound 10b showed superior potency, with an IC50 value of 1.73 µM, outperforming Gefitinib in the AGS cell line. |
| Conditions | AGS (gastric cancer) cell line; MTT assay for anti-proliferation activity. |
Why This Matters
This directly links the 2-chloroquinazoline intermediate to a concrete, quantified efficacy advantage over a clinical standard-of-care in a specific cancer model, providing a strong rationale for its selection in oncology-focused kinase inhibitor programs.
- [1] Zheng Q, et al. Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. Chem Biodivers. 2021 Nov;18(11):e2100478. PMID: 34510749. View Source
